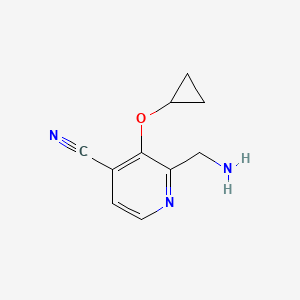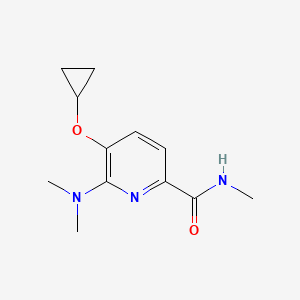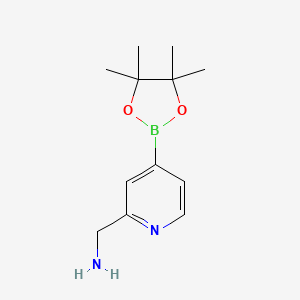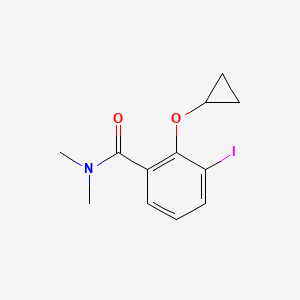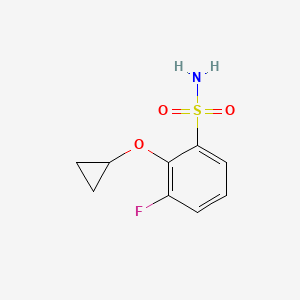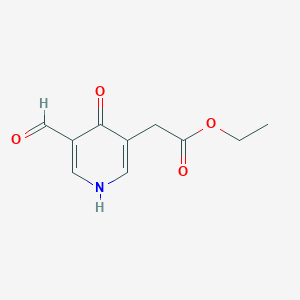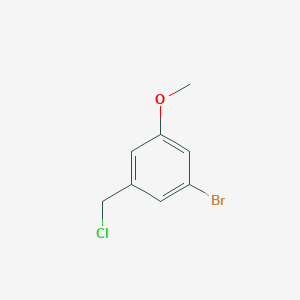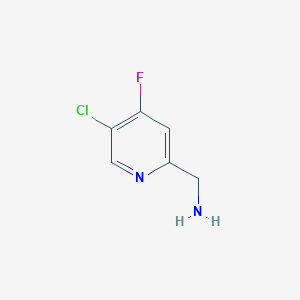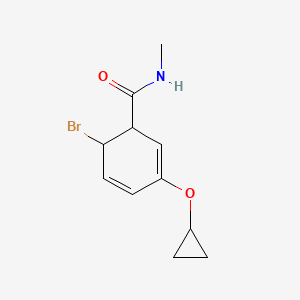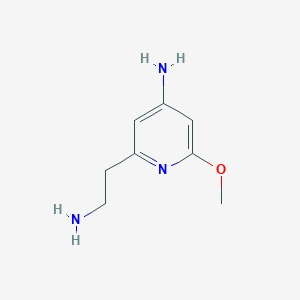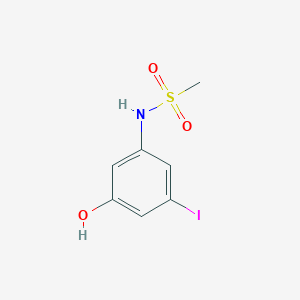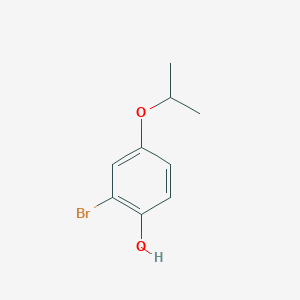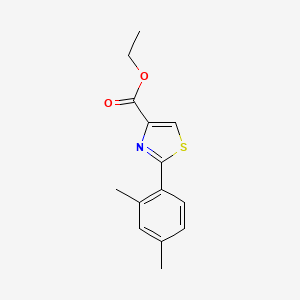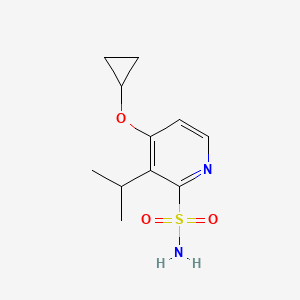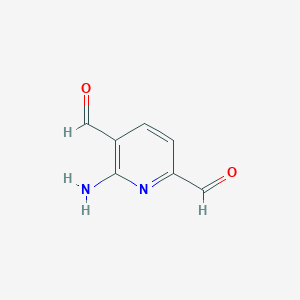
6-Aminopyridine-2,5-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Aminopyridine-2,5-dicarbaldehyde is a heterocyclic organic compound with the molecular formula C7H6N2O2 It is a derivative of pyridine, featuring an amino group at the 6-position and aldehyde groups at the 2- and 5-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminopyridine-2,5-dicarbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the nitration of pyridine to form 2,5-dinitropyridine, followed by reduction to yield 2,5-diaminopyridine. Subsequent formylation of the amino groups results in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are less commonly reported in the literature. scalable synthetic strategies often involve optimizing reaction conditions to improve yield and purity. Techniques such as solvent selection, temperature control, and purification methods are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
6-Aminopyridine-2,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: 6-Aminopyridine-2,5-dicarboxylic acid.
Reduction: 6-Aminopyridine-2,5-dimethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-Aminopyridine-2,5-dicarbaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Aminopyridine-2,5-dicarbaldehyde and its derivatives often involves interactions with biological macromolecules. For example, derivatives of aminopyridines are known to inhibit voltage-gated potassium channels, leading to prolonged action potentials and enhanced neurotransmitter release. This mechanism is particularly relevant in the context of neurological research .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Pyridinedicarboxaldehyde: Similar structure but lacks the amino group at the 6-position.
2,5-Dimethylpyrazine: Contains methyl groups instead of aldehyde groups.
4-Aminopyridine: Lacks the aldehyde groups and is primarily used in neurological research.
Uniqueness
Its ability to form Schiff bases and other derivatives makes it a versatile compound for synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C7H6N2O2 |
|---|---|
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
6-aminopyridine-2,5-dicarbaldehyde |
InChI |
InChI=1S/C7H6N2O2/c8-7-5(3-10)1-2-6(4-11)9-7/h1-4H,(H2,8,9) |
Clave InChI |
ZVWHZIMEZIKACN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1C=O)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


